1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrrolidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of thietan-3-ylamine as a starting material. Thietan-3-ylamine can be reacted with 1-(2-methoxyethyl)pyrrolidine under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)pyrrolidine: A structurally similar compound without the thietan-3-yl group.
Thietan-3-ylamine: A compound with the thietan-3-yl group but lacking the pyrrolidine moiety.
N-(Thietan-3-yl)pyrrolidine: A compound with both the thietan-3-yl and pyrrolidine groups but without the 2-methoxyethyl substituent.
Uniqueness
1-(2-Methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine is unique due to the presence of both the 2-methoxyethyl and thietan-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C10H20N2OS |
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Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(thietan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1-13-5-4-12-3-2-9(6-12)11-10-7-14-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
BTCPXHPJAAQFFQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C1)NC2CSC2 |
Origin of Product |
United States |
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